

synthesis route for N-Boc-1,5-diaminopentane

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Compound of Interest		
Compound Name:	NH2-C5-NH-Boc	
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An In-depth Technical Guide to the Synthesis of N-Boc-1,5-diaminopentane

Introduction

N-tert-butoxycarbonyl-1,5-diaminopentane (N-Boc-1,5-diaminopentane), also known as N-Boc-cadaverine, is a crucial mono-protected diamine that serves as a versatile building block in organic synthesis.[1][2] Its applications are extensive, ranging from the synthesis of polyamines and polyamides to its use as an intermediate in the preparation of pharmacologically active molecules like Methotrexate.[3] Furthermore, it is utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers and for creating functionalized porphyrins for photodynamic therapy.[3][4][5]

The primary challenge in synthesizing N-Boc-1,5-diaminopentane lies in achieving selective mono-protection of the diamine, as the reaction can yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. This guide provides a detailed overview of common and effective synthesis routes, complete with experimental protocols, quantitative data, and workflow diagrams to assist researchers and drug development professionals in its preparation.

Synthesis Routes and Data Presentation

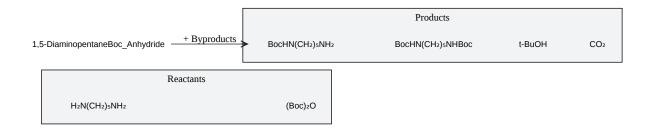
The most prevalent method for the synthesis of N-Boc-1,5-diaminopentane involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc₂O). The choice of solvent and reaction conditions significantly influences the yield and purity of the final product. Below is a summary of various reported methods.



Route	Solvent	Reaction Time	Temperatu re (°C)	Yield (%)	Purificatio n Method	Reference
1	Methanol	4 hours	0 to Room Temp.	83	Silica gel column chromatogr aphy	[6]
2	1,4- Dioxane	22 hours	0 to Room Temp.	96.76	Liquid- liquid extraction	[6]
3	tert- Butanol	16.5 hours	Room Temp.	20	Acid-base extraction	[7]

Reaction Pathway

The fundamental reaction involves the nucleophilic attack of one of the primary amino groups of 1,5-diaminopentane on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a carbamate linkage.



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Caption: General reaction scheme for the mono-Boc protection of 1,5-diaminopentane.

Experimental Protocols



Route 1: Synthesis in Methanol

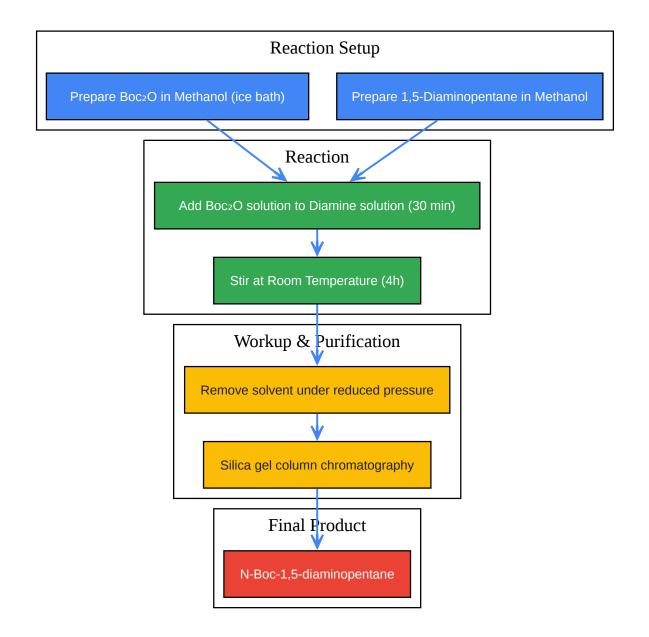
This protocol offers a high yield with a straightforward purification by column chromatography.

Methodology:

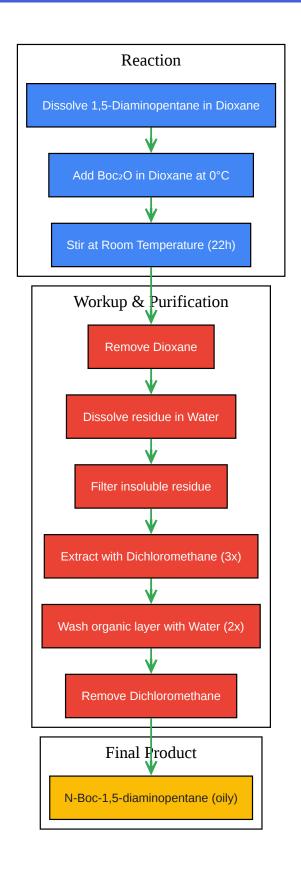
- A solution of di-tert-butyl dicarbonate (22 g, 100 mmol) is prepared by dissolving it in methanol (20 mL) under ice bath cooling conditions.[6]
- This solution is slowly added dropwise over 30 minutes to a stirred methanol solution (160 mL) of 1,5-diaminopentane (1.8 g, 20 mmol).
- After the dropwise addition is complete, the ice bath is removed, and the reaction mixture is allowed to continue stirring at room temperature for 4 hours.
- Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[6]
- The resulting residue is purified by silica gel column chromatography with an eluent of chloroform:methanol:ammonia (10:1:0.1) to give tert-butyl N-(5-aminopentyl)carbamate.[6]

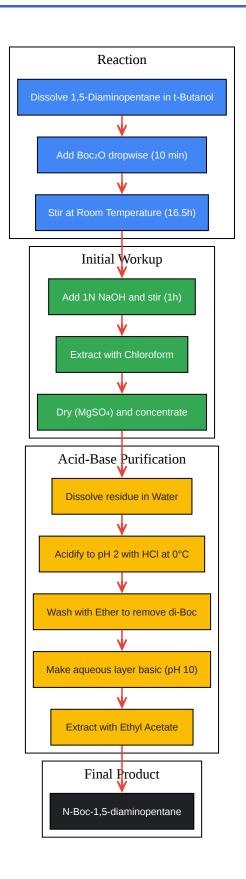
Yield: 83%[6]











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